molecular formula C14H10ClNO5S2 B2555803 2-[(5Z)-5-[(2-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanedioic acid CAS No. 853904-19-5

2-[(5Z)-5-[(2-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanedioic acid

Cat. No.: B2555803
CAS No.: 853904-19-5
M. Wt: 371.81
InChI Key: IZCZHZNSDOWIGX-YHYXMXQVSA-N
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Description

2-[(5Z)-5-[(2-Chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanedioic acid is a thiazolidinone derivative characterized by a 2-chlorophenyl substituent at the C5 position and a butanedioic acid moiety at the N3 position of the thiazolidinone core (Fig. 1). The Z-configuration of the benzylidene group is critical for maintaining its planar geometry, which influences intermolecular interactions in biological systems . Thiazolidinones are renowned for their diverse pharmacological profiles, including antimicrobial, anticancer, and anti-inflammatory activities .

Properties

IUPAC Name

2-[(5Z)-5-[(2-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanedioic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClNO5S2/c15-8-4-2-1-3-7(8)5-10-12(19)16(14(22)23-10)9(13(20)21)6-11(17)18/h1-5,9H,6H2,(H,17,18)(H,20,21)/b10-5-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZCZHZNSDOWIGX-YHYXMXQVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=C2C(=O)N(C(=S)S2)C(CC(=O)O)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C\2/C(=O)N(C(=S)S2)C(CC(=O)O)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClNO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiazolidinone derivatives exhibit structure-activity relationships (SAR) highly dependent on substituents at the C5 benzylidene and N3 positions. Below is a detailed comparison with structurally related compounds.

Structural Analogs with Modified C5 Substituents

2-[(5Z)-5-(4-Bromobenzylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-methylbutanoic acid Key Differences: The 4-bromophenyl group replaces 2-chlorophenyl, altering electronic effects (Br is less electronegative than Cl). The butanoic acid chain includes a methyl branch, increasing steric hindrance. Biological Activity: Demonstrated moderate anticancer activity in preliminary screenings, though less potent than chloro-substituted analogs due to reduced electrophilicity .

(Z)-3-(5-((5-Methoxy-1H-indol-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)benzoic acid (Compound 5h)

  • Key Differences : An indole ring replaces the chlorophenyl group, introducing hydrogen-bonding capability via the NH group.
  • Biological Activity : Potent antifungal activity (MIC = 1.56 µg/mL against Candida albicans), attributed to indole-mediated membrane disruption .

Analogs with Modified N3 Substituents

4-[(5Z)-5-[(2-Chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid Key Differences: Shorter butanoic acid chain (vs. butanedioic acid), reducing solubility. Biological Activity: Lower aqueous solubility correlated with diminished in vitro antibacterial efficacy (IC₅₀ = 12.5 µM vs. 8.2 µM for the butanedioic acid derivative) .

Biological Activity: Showed selective inhibition of Mycobacterium tuberculosis shikimate kinase (Ki = 3.4 µM) in molecular docking studies .

Data Tables

Table 2. Physicochemical Properties

Compound LogP Molecular Weight (g/mol) Solubility (mg/mL)
Target Compound 1.2 396.8 2.1
4-Bromo analog 2.8 400.3 0.9
Indole derivative (5h) 1.5 381.4 1.4

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